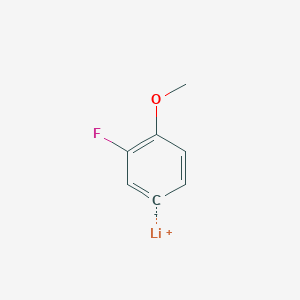![molecular formula C21H9F9N2O6 B12549251 1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene] CAS No. 143029-87-2](/img/structure/B12549251.png)
1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene] is a complex organic compound characterized by the presence of trifluoromethyl groups and nitro groups attached to a phenylene backbone
Preparation Methods
The synthesis of 1,1’-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene] typically involves multiple steps, starting with the preparation of the phenylene backbone and subsequent introduction of trifluoromethyl and nitro groups. Common synthetic routes include:
Radical trifluoromethylation: This method involves the use of radical intermediates to introduce trifluoromethyl groups onto the phenylene backbone.
Chemical Reactions Analysis
1,1’-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using strong oxidizing agents.
Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by the presence of a catalyst.
Scientific Research Applications
This compound has several scientific research applications:
Materials Science: Due to its unique chemical structure, it is used in the development of advanced materials with specific properties such as high thermal stability and chemical resistance.
Pharmaceuticals: The trifluoromethyl and nitro groups are known to enhance the biological activity of compounds, making this compound a potential candidate for drug development.
Agrochemicals: It is also explored for use in agrochemicals due to its potential to improve the efficacy and stability of active ingredients.
Mechanism of Action
The mechanism of action of 1,1’-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene] involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the binding affinity of the compound to its targets, while the nitro groups can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds include:
1,3,5-Tris(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the nitro groups, making it less reactive in certain chemical reactions.
1-Nitro-3,5-bis(trifluoromethyl)benzene: This compound is structurally similar but has a different arrangement of functional groups, leading to variations in its chemical properties and applications.
1,1’-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene] stands out due to its unique combination of trifluoromethyl and nitro groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
143029-87-2 |
|---|---|
Molecular Formula |
C21H9F9N2O6 |
Molecular Weight |
556.3 g/mol |
IUPAC Name |
1-nitro-3-[3-[3-nitro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C21H9F9N2O6/c22-19(23,24)10-1-13(31(33)34)7-15(3-10)37-17-5-12(21(28,29)30)6-18(9-17)38-16-4-11(20(25,26)27)2-14(8-16)32(35)36/h1-9H |
InChI Key |
UVQAQJXVXYELAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(F)(F)F)OC3=CC(=CC(=C3)[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


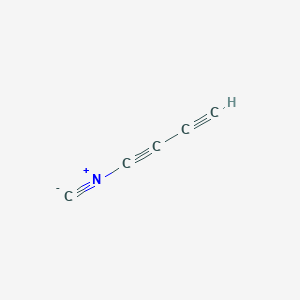
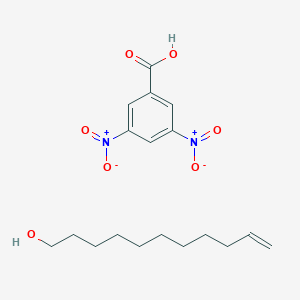
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
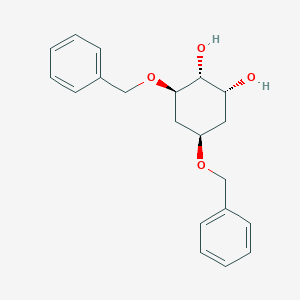
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)
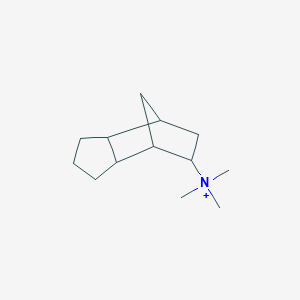
![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)
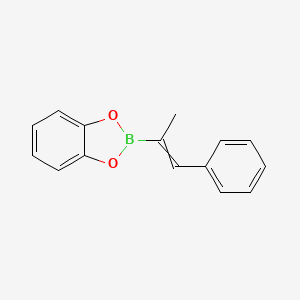
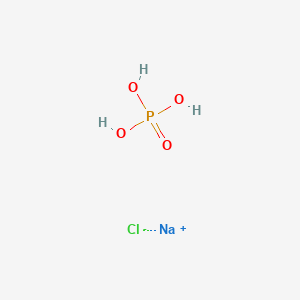
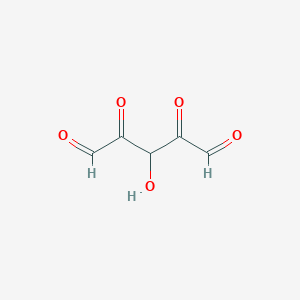
![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)
